1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that produces effects similar to those of cocaine and amphetamines. MDPV was first synthesized in the 1960s, and it has gained popularity as a recreational drug in recent years. However, the focus of
Mechanism of Action
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels produces the stimulant effects of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine. 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine also has affinity for the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine produces a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and decreased appetite. Prolonged use of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine can lead to addiction, psychosis, and other adverse effects.
Advantages and Limitations for Lab Experiments
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has several advantages as a research tool, including its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, its potential for abuse and adverse effects limit its use in laboratory experiments.
Future Directions
There are several potential future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine, including the development of new synthetic cathinones with improved selectivity and safety profiles. Additionally, further research is needed to understand the long-term effects of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine use and its potential as a treatment for psychiatric disorders. Finally, more studies are needed to elucidate the mechanisms of action of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine and other psychoactive substances.
Synthesis Methods
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method for synthesizing 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine is the Mannich reaction, which involves the condensation of 1-(4-methoxyphenyl)-2-propanone with formaldehyde and dimethylamine.
Scientific Research Applications
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has been studied extensively for its potential as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been used as a model compound to study the structure-activity relationships of synthetic cathinones. 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has also been used to study the mechanisms of action of psychoactive substances and their effects on the brain.
properties
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-3,5-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14-10-15(2)12-20(11-14)13-16-8-9-19(21-3)18-7-5-4-6-17(16)18/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYMHUDACFSOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=C(C3=CC=CC=C23)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthalen-1-yl)methyl]-3,5-dimethylpiperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.